REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:10]=[CH:9][CH:8]=[C:7]([N+:11]([O-])=O)[C:4]=1[C:5]#[N:6].C1CCCCC=1>CCO.[Pd]>[NH2:11][C:7]1[CH:8]=[CH:9][CH:10]=[C:3]([O:2][CH3:1])[C:4]=1[C:5]#[N:6]
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Name
|
|
Quantity
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1.01 g
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Type
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reactant
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Smiles
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COC1=C(C#N)C(=CC=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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3.51 mL
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Type
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reactant
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Smiles
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C1=CCCCC1
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Name
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Quantity
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25 mL
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Type
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solvent
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Smiles
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CCO
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Name
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Quantity
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0.58 g
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Type
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catalyst
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Smiles
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[Pd]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
|
evaporated
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Name
|
|
Type
|
product
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Smiles
|
NC1=C(C#N)C(=CC=C1)OC
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.83 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |